molecular formula C11H14O3 B1497004 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate CAS No. 915920-75-1

4-(Hydroxymethyl)-2,6-dimethylphenyl acetate

Cat. No.: B1497004
CAS No.: 915920-75-1
M. Wt: 194.23 g/mol
InChI Key: PCGGJNYPXBKTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-2,6-dimethylphenyl acetate is a chemical compound characterized by its unique structure, which includes a hydroxymethyl group attached to a phenyl ring with two methyl groups at the 2 and 6 positions, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate typically involves the following steps:

  • Starting Material: The synthesis begins with 2,6-dimethylphenol as the starting material.

  • Hydroxymethylation: The phenol undergoes hydroxymethylation, where a hydroxymethyl group is introduced to the phenyl ring.

  • Acetylation: The hydroxymethylated product is then acetylated to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The acetate group can be reduced to an alcohol.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: 4-(Hydroxymethyl)-2,6-dimethylbenzoic acid.

  • Reduction: 4-(Hydroxymethyl)-2,6-dimethylphenol.

  • Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-(Hydroxymethyl)-2,6-dimethylphenyl acetate has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Hydroxymethyl)benzoic Acid: Similar structure but lacks the methyl groups.

  • 2,6-Dimethylphenol: Similar phenyl structure but without the hydroxymethyl and acetate groups.

  • Acetophenone: Similar acetate group but different phenyl structure.

Properties

IUPAC Name

[4-(hydroxymethyl)-2,6-dimethylphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-5,12H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGGJNYPXBKTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651106
Record name 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-75-1
Record name 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-2,6-dimethylphenyl acetate
Reactant of Route 2
Reactant of Route 2
4-(Hydroxymethyl)-2,6-dimethylphenyl acetate
Reactant of Route 3
Reactant of Route 3
4-(Hydroxymethyl)-2,6-dimethylphenyl acetate
Reactant of Route 4
Reactant of Route 4
4-(Hydroxymethyl)-2,6-dimethylphenyl acetate
Reactant of Route 5
Reactant of Route 5
4-(Hydroxymethyl)-2,6-dimethylphenyl acetate
Reactant of Route 6
Reactant of Route 6
4-(Hydroxymethyl)-2,6-dimethylphenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.